Physicochemical Profiling and Synthetic Workflows of 4-Bromo-3,5-dimethylphenol: A Technical Whitepaper
Physicochemical Profiling and Synthetic Workflows of 4-Bromo-3,5-dimethylphenol: A Technical Whitepaper
Executive Summary
4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6), also known as 4-bromo-3,5-xylenol, is a highly versatile halogenated phenolic building block. Characterized by a unique steric and electronic environment—a hydroxyl group flanked by meta-methyl groups and a para-bromine atom—this compound serves as a critical intermediate in advanced organic synthesis. It is extensively utilized in the development of Active Pharmaceutical Ingredients (APIs), including the Nav1.7 sodium channel blocker Vixotrigine, as well as complex chromen-4-one and isoflavone scaffolds[1][2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols.
Physicochemical Properties & Structural Causality
Understanding the physical and thermodynamic profile of 4-Bromo-3,5-dimethylphenol is essential for optimizing reaction conditions, particularly in transition-metal-catalyzed cross-couplings where solubility and steric hindrance dictate catalyst selection.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:
| Property | Value | Causality / Significance |
| Molecular Formula | C₈H₉BrO | Defines the bifunctional nature (aryl bromide + phenol)[4]. |
| Molecular Weight | 201.06 g/mol | Standard metric for stoichiometric calculations[4]. |
| Melting Point | 113–115 °C | High crystallinity; useful as a primary purity validation metric[3][5]. |
| Boiling Point | ~267.3 °C | Indicates high thermal stability, allowing for high-temperature reflux reactions[3]. |
| Density | ~1.5 g/cm³ | Relevant for phase separations during aqueous work-ups[3]. |
| Appearance | White/light yellow solid | Color shifts (e.g., to dark brown) indicate oxidative degradation[6]. |
Electronic and Steric Effects
The reactivity of 4-Bromo-3,5-dimethylphenol is governed by the push-pull dynamics of its substituents:
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Acidity (pKa): The electron-withdrawing bromine atom at the para position increases the acidity of the phenolic hydroxyl group relative to the unhalogenated 3,5-dimethylphenol (which has a pKa of ~10.15)[7]. This facilitates easier deprotonation by mild bases (e.g., K₂CO₃) during O-alkylation workflows.
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Steric Shielding: The two methyl groups at the 3 and 5 (meta) positions exert a mild electron-donating inductive effect. More critically, they provide significant steric shielding around the C-Br bond. This steric bulk necessitates the use of highly active, sterically demanding phosphine ligands (such as XPhos or BrettPhos) when executing palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings[2][8].
Mechanistic Synthetic Utility
Because of its orthogonal reactivity, 4-Bromo-3,5-dimethylphenol operates as a modular "building block" in drug discovery[2]. The phenolic -OH and the aryl bromide can be functionalized independently without cross-interference, provided the correct reaction sequencing is applied.
Caption: Logical relationship of divergent synthetic pathways for 4-Bromo-3,5-dimethylphenol.
Experimental Protocols: Self-Validating Systems
Protocol: Highly Selective Monobromination of 3,5-Dimethylphenol
Causality & Rationale: The use of elemental bromine (Br₂) in acetic acid often results in poor selectivity, yielding complex mixtures of mono-, di-, and tri-brominated phenols due to the highly activating nature of the hydroxyl group[9]. To circumvent this, quaternary ammonium polyhalides, such as tetraalkylammonium tribromide, are utilized. This reagent provides a controlled, low steady-state concentration of electrophilic bromine, ensuring strict mono-bromination at the sterically accessible para position[9].
Step-by-Step Methodology:
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Reaction Setup: Dissolve 3,5-dimethylphenol (1.0 equiv) in a solvent mixture of dichloromethane (DCM) and methanol (3:2 ratio) at room temperature[9].
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Causality: Methanol is critical here; it enhances the solubility of the tribromide salt and stabilizes the polar transition state of the electrophilic aromatic substitution.
-
-
Reagent Addition: Add the quaternary ammonium tribromide (1.02 equiv) dropwise under continuous stirring.
-
Causality: Strict stoichiometric control (1.02 equiv) prevents over-bromination at the remaining ortho positions.
-
-
Self-Indicating Monitoring: Stir the mixture for 30–60 minutes at room temperature. The reaction acts as a self-validating system: the complete disappearance of the distinct orange color of the tribromide ion visually signifies reaction completion[9].
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Work-up: Evaporate the volatile solvents under reduced pressure. Quench the residue with distilled water and extract the aqueous layer multiple times with diethyl ether.
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Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from hexanes/ethyl acetate to yield pure 4-Bromo-3,5-dimethylphenol. Validate the success of the synthesis by confirming the melting point matches the standard 113–115 °C threshold[5][9].
Caption: Experimental workflow for the selective monobromination of 3,5-dimethylphenol.
Safety, Handling, and Storage
When handling 4-Bromo-3,5-dimethylphenol, stringent laboratory safety protocols must be observed. The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[4][10].
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PPE Requirements: Operations should be conducted in a certified fume hood. Personnel must wear an N95-equivalent dust mask, chemical safety goggles, and nitrile gloves[5][10].
-
Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly sealed to prevent oxidative degradation from ambient moisture and light[5].
References
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PubChem. "4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970". National Institutes of Health (NIH). URL:[Link]
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RSSing. "VIXOTRIGINE, раксатригин , راكساتريجين , 维索曲静 - New Drug Approvals". RSSing. URL:[Link]
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Bulletin of the Chemical Society of Japan. "Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides". Oxford University Press. URL:[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "4-Bromo-3,5-dimethylphenol". NBInno. URL:[Link]
Sources
- 1. New Drug Approvals [approvals84.rssing.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-溴-3,5-二甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 7463-51-6: 4-Bromo-3,5-dimethylphenol | CymitQuimica [cymitquimica.com]
- 7. 3,5-Dimethylphenol | 108-68-9 [chemicalbook.com]
- 8. 4-Bromo-3-((dimethylamino)methyl)phenol | 848848-16-8 | Benchchem [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. synquestlabs.com [synquestlabs.com]
